Cas no 1824391-93-6 (3-Acetamido-2-hydroxybutanoic acid)

3-Acetamido-2-hydroxybutanoic acid is a chiral β-hydroxy acid derivative with a molecular structure featuring both acetamido and hydroxyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for biologically active molecules. The presence of multiple functional groups allows for versatile chemical modifications, making it useful in the development of peptidomimetics and enzyme inhibitors. Its stereochemistry is particularly valuable in asymmetric synthesis, where enantioselective reactions are critical. The compound’s stability under standard conditions and solubility in polar solvents further enhance its utility in laboratory applications.
3-Acetamido-2-hydroxybutanoic acid structure
1824391-93-6 structure
Product name:3-Acetamido-2-hydroxybutanoic acid
CAS No:1824391-93-6
MF:C6H11NO4
Molecular Weight:161.155842065811
CID:6231833
PubChem ID:20606293

3-Acetamido-2-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-7733058
    • SCHEMBL8504066
    • 1824391-93-6
    • 3-acetamido-2-hydroxybutanoic acid
    • 3-Acetamido-2-hydroxybutanoic acid
    • インチ: 1S/C6H11NO4/c1-3(7-4(2)8)5(9)6(10)11/h3,5,9H,1-2H3,(H,7,8)(H,10,11)
    • InChIKey: CCWAANOGADALLE-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C(C)NC(C)=O

計算された属性

  • 精确分子量: 161.06880783g/mol
  • 同位素质量: 161.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 86.6Ų

3-Acetamido-2-hydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7733058-2.5g
3-acetamido-2-hydroxybutanoic acid
1824391-93-6 95.0%
2.5g
$2100.0 2025-02-22
Enamine
EN300-7733058-0.5g
3-acetamido-2-hydroxybutanoic acid
1824391-93-6 95.0%
0.5g
$1027.0 2025-02-22
Enamine
EN300-7733058-10.0g
3-acetamido-2-hydroxybutanoic acid
1824391-93-6 95.0%
10.0g
$4606.0 2025-02-22
Enamine
EN300-7733058-0.05g
3-acetamido-2-hydroxybutanoic acid
1824391-93-6 95.0%
0.05g
$900.0 2025-02-22
Enamine
EN300-7733058-0.1g
3-acetamido-2-hydroxybutanoic acid
1824391-93-6 95.0%
0.1g
$943.0 2025-02-22
Enamine
EN300-7733058-1.0g
3-acetamido-2-hydroxybutanoic acid
1824391-93-6 95.0%
1.0g
$1070.0 2025-02-22
Enamine
EN300-7733058-0.25g
3-acetamido-2-hydroxybutanoic acid
1824391-93-6 95.0%
0.25g
$985.0 2025-02-22
Enamine
EN300-7733058-5.0g
3-acetamido-2-hydroxybutanoic acid
1824391-93-6 95.0%
5.0g
$3105.0 2025-02-22

3-Acetamido-2-hydroxybutanoic acid 関連文献

3-Acetamido-2-hydroxybutanoic acidに関する追加情報

Recent Advances in the Study of 3-Acetamido-2-hydroxybutanoic Acid (CAS: 1824391-93-6)

3-Acetamido-2-hydroxybutanoic acid (CAS: 1824391-93-6) is a chiral hydroxy acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a building block for pharmaceuticals and bioactive molecules. Recent studies have explored its synthesis, biological activity, and utility in drug development, highlighting its versatility and importance in modern research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of 3-Acetamido-2-hydroxybutanoic acid using enzymatic catalysis, achieving high enantiomeric purity (>99% ee). This method offers a sustainable alternative to traditional chemical synthesis, reducing the need for harsh reagents and improving yield. The study also investigated the compound's role as a precursor for γ-lactam derivatives, which are key motifs in several FDA-approved drugs.

In the context of drug discovery, researchers have utilized 3-Acetamido-2-hydroxybutanoic acid as a scaffold for designing novel protease inhibitors. A recent preprint on bioRxiv (2024) revealed its incorporation into peptidomimetics targeting viral proteases, with promising in vitro activity against SARS-CoV-2 and other coronaviruses. The compound's hydroxyl and acetamido groups were found to form critical hydrogen bonds with the protease active site, as confirmed by X-ray crystallography.

Metabolic studies have also shed light on the biological significance of this molecule. A 2024 paper in ACS Chemical Biology reported that 3-Acetamido-2-hydroxybutanoic acid is an intermediate in the degradation pathway of certain amino acids in human gut microbiota, suggesting potential implications for microbiome-related therapies. The study employed stable isotope labeling and mass spectrometry to trace its metabolic fate in bacterial cultures.

From a pharmaceutical development perspective, the compound's physicochemical properties have been characterized in detail. Research published in Molecular Pharmaceutics (2023) analyzed its solubility, stability, and membrane permeability using advanced computational models and experimental assays. These data are invaluable for formulating drugs containing this moiety, particularly for oral delivery systems.

Looking forward, several clinical trials are investigating derivatives of 3-Acetamido-2-hydroxybutanoic acid as potential treatments for neurological disorders. Early-phase studies suggest that these compounds may modulate glutamate receptors, offering new avenues for addressing conditions like epilepsy and neuropathic pain. However, further research is needed to fully elucidate their mechanisms and optimize their therapeutic profiles.

In conclusion, 3-Acetamido-2-hydroxybutanoic acid (CAS: 1824391-93-6) continues to emerge as a valuable chemical entity with diverse applications in medicinal chemistry and drug development. Recent advances in its synthesis, biological evaluation, and therapeutic potential underscore its importance as a focus of ongoing research in the chemical and biological pharmaceutical fields.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd